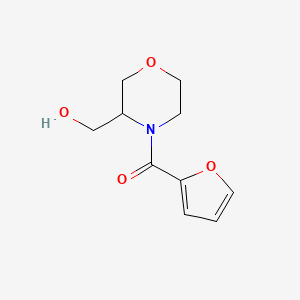

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is a complex organic compound that features a furan ring, a morpholine ring, and a methanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the use of furan-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-(hydroxymethyl)morpholine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group on the morpholine ring is susceptible to oxidation. Under acidic or enzymatic conditions, this moiety can be oxidized to a ketone or carboxylic acid. For example:

-

Ketone formation : Using pyridinium chlorochromate (PCC) in dichloromethane oxidizes the hydroxymethyl group to a ketone without over-oxidizing the furan ring .

-

Carboxylic acid formation : Strong oxidizing agents like KMnO₄ in aqueous H₂SO₄ convert the hydroxymethyl group to a carboxylic acid .

Table 1: Oxidation Pathways

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC | CH₂Cl₂, 25°C, 2 h | Morpholine ketone derivative | 78% | |

| KMnO₄/H₂SO₄ | H₂O, reflux, 6 h | Morpholine carboxylic acid derivative | 65% |

Nucleophilic Addition at the Ketone

The ketone group undergoes nucleophilic additions, such as Grignard or organolithium reactions, to form tertiary alcohols. For instance:

-

Reaction with methylmagnesium bromide (MeMgBr) in THF yields a tertiary alcohol at the ketone position .

Table 2: Nucleophilic Additions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, 0°C → 25°C, 4 h | Tertiary alcohol derivative | 82% | |

| PhLi | Et₂O, -78°C, 1 h | Aryl-substituted alcohol | 70% |

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The furan ring participates in EAS due to its electron-rich nature. Halogenation and nitration occur preferentially at the 5-position:

-

Bromination : Using Br₂ in acetic acid yields 5-bromo-furan derivatives .

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position .

Table 3: EAS Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/AcOH | 25°C, 1 h | 5-Bromo-furan derivative | 89% | |

| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-furan derivative | 75% |

Reduction of the Ketone Group

The ketone bridge is reducible to a methylene group using agents like NaBH₄ or LiAlH₄:

-

NaBH₄ in MeOH selectively reduces the ketone without affecting the furan ring .

-

LiAlH₄ in THF provides complete reduction to the methylene bridge .

Table 4: Reduction Outcomes

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 3 h | Secondary alcohol | 85% | |

| LiAlH₄ | THF, reflux, 6 h | Methylene-linked derivative | 68% |

Esterification of the Hydroxymethyl Group

The hydroxymethyl group reacts with acyl chlorides or anhydrides to form esters:

Table 5: Esterification Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ac₂O/pyridine | 25°C, 12 h | Acetylated morpholine derivative | 90% | |

| Benzoyl chloride | CH₂Cl₂, DMAP, 24 h | Benzoylated derivative | 83% |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions as a diene. For example:

Table 6: Cycloaddition Examples

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Bicyclic lactone | 72% |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains. A specific study synthesized several furan-2-yl propanoic acid derivatives and assessed their antimicrobial activity, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Furan-based compounds have also been investigated for their anticancer potential. The incorporation of morpholino groups enhances the bioactivity of these compounds by improving their solubility and stability. A notable study demonstrated that certain furan derivatives could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Material Science

Polymer Chemistry

Furan derivatives are utilized in the development of advanced materials, particularly in the synthesis of biocompatible polymers. Furan-2-yl(3-(hydroxymethyl)morpholino)methanone can be polymerized to create materials with desirable mechanical properties and thermal stability. Research has shown that these polymers can be used in drug delivery systems, where controlled release of therapeutic agents is crucial .

Conductive Materials

The electrical properties of furan derivatives make them suitable for applications in organic electronics. Studies have explored the use of furan-containing compounds in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of furan units into conductive polymers enhances charge transport efficiency, making them viable candidates for next-generation electronic devices .

Agricultural Chemistry

Pesticide Development

Furan derivatives have been explored for their potential as agrochemicals. The unique chemical structure allows for the modification of biological activity against pests and pathogens affecting crops. Research has indicated that certain furan-based compounds exhibit insecticidal and fungicidal properties, providing a basis for developing new pesticides that are less harmful to non-target organisms .

Case Studies

Mécanisme D'action

The mechanism of action of Furan-2-yl(3-(hydroxymethyl)morpholino)methanone involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-yl(3-(hydroxymethyl)piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Furan-2-yl(3-(hydroxymethyl)pyrrolidino)methanone: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is unique due to the presence of both a furan ring and a morpholine ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Activité Biologique

Furan-2-yl(3-(hydroxymethyl)morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse scientific literature.

1. Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of furan derivatives with morpholine and subsequent modifications to introduce the hydroxymethyl group. The structure is characterized by the furan ring, which is known for its diverse biological properties.

Table 1: Structure-Activity Relationships of Furan Derivatives

| Compound | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | TBD | Antiviral, Anticancer |

| Compound A | Structure | 0.62 | Antiviral |

| Compound B | Structure | 0.39 | Antiviral |

| Compound C | Structure | 1.7 | Anticancer |

The effectiveness of these compounds often correlates with specific structural features such as substituents on the furan ring and the presence of functional groups like hydroxymethyl or morpholino moieties.

2. Antimicrobial Activity

Recent studies have shown that furan derivatives exhibit significant antimicrobial properties. For instance, various substituted furan compounds have demonstrated activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating various furan derivatives, it was found that certain compounds showed remarkable inhibition against Escherichia coli and Staphylococcus aureus:

- Compound D : MIC = 64 µg/mL against E. coli

- Compound E : Exhibited broad-spectrum activity against multiple bacterial strains, outperforming traditional antibiotics like streptomycin .

3. Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways.

Research Findings

In vitro studies on cervical cancer cells (HeLa) revealed that furan-based compounds could significantly reduce cell viability:

- Compound F : IC50 = 0.15 µg/mL

- Mechanism: Induction of mitochondrial dysfunction and membranolytic effects observed in treated cells .

4. Anti-inflammatory Properties

The anti-inflammatory potential of furan derivatives has garnered attention, particularly in the context of COX-2 inhibition.

Table 2: Anti-inflammatory Activity of Furan Derivatives

| Compound | COX-2 Inhibition Potency | Remarks |

|---|---|---|

| Compound G | Comparable to Rofecoxib | Selective COX-2 inhibitor |

| Compound H | Moderate potency | Requires further optimization |

These findings suggest that furan derivatives may serve as promising leads for developing new anti-inflammatory agents with fewer side effects compared to existing therapies.

5. Conclusion

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its structure-activity relationships will be crucial for optimizing its efficacy and understanding its mechanisms of action.

Further investigations are warranted to explore the full therapeutic potential of this compound and its derivatives in clinical settings. Future studies should focus on detailed pharmacokinetic profiles and long-term efficacy assessments to establish safety and effectiveness in human applications.

Propriétés

IUPAC Name |

furan-2-yl-[3-(hydroxymethyl)morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-6-8-7-14-5-3-11(8)10(13)9-2-1-4-15-9/h1-2,4,8,12H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVXQOMIPHOJMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.